2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core. It is known for its significant applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and clean reaction profiles. The use of multicomponent cascade reactions is favored due to their high atom economy, minimal time and cost, and straightforward experimental procedures .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(4-bromophenyl)-6-aminoimidazo[1,2-a]pyridine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is widely used in scientific research due to its versatile applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides a site for redox reactions, enhancing its versatility in various applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAQDHUSQPOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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